molecular formula C13H14O3 B8157479 Methyl 4-ethynyl-3-isopropoxybenzoate

Methyl 4-ethynyl-3-isopropoxybenzoate

Cat. No.: B8157479
M. Wt: 218.25 g/mol
InChI Key: DFNLQNYBCMFBGB-UHFFFAOYSA-N
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Description

Methyl 4-ethynyl-3-isopropoxybenzoate is a benzoic acid derivative featuring an ethynyl (-C≡CH) group at the 4-position and an isopropoxy (-O-iPr) group at the 3-position of the aromatic ring, esterified as a methyl ester. The ethynyl group introduces unique reactivity, such as participation in click chemistry or Sonogashira coupling, distinguishing it from methyl-substituted analogs.

Properties

IUPAC Name

methyl 4-ethynyl-3-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-5-10-6-7-11(13(14)15-4)8-12(10)16-9(2)3/h1,6-9H,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNLQNYBCMFBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)OC)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethynyl-3-isopropoxybenzoate typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxy-3-isopropoxybenzoic acid.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form Methyl 4-hydroxy-3-isopropoxybenzoate.

    Ethynylation: The hydroxyl group at the fourth position is then converted to an ethynyl group using a palladium-catalyzed coupling reaction with an ethynylating agent, such as ethynyl bromide, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethynyl-3-isopropoxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions typically use palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Formation of 4-ethynyl-3-isopropoxybenzaldehyde.

    Reduction: Formation of 4-ethenyl-3-isopropoxybenzoate or 4-ethyl-3-isopropoxybenzoate.

    Substitution: Formation of amides or ethers depending on the nucleophile used.

Scientific Research Applications

Methyl 4-ethynyl-3-isopropoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-ethynyl-3-isopropoxybenzoate involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and enzyme activities, making it a valuable compound in biochemical research.

Comparison with Similar Compounds

Substituent Effects on Aromatic Esters

The substituent pattern on the benzene ring critically influences properties like solubility, stability, and biological activity. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Methyl 4-ethynyl-3-isopropoxybenzoate Ethynyl (4), Isopropoxy (3) C₁₃H₁₄O₃* ~218.25* Ethynyl enables conjugation reactions
Methyl 3-methyl-4-isopropoxybenzoate Methyl (3), Isopropoxy (4) C₁₂H₁₆O₃ 208.25 High synthetic yield (92%)
4-Isopropoxy-3-methylbenzoic acid Isopropoxy (4), Methyl (3) C₁₁H₁₄O₃ 194.23 Carboxylic acid intermediate
Methyl shikimate Cyclohexene backbone C₈H₁₂O₅ 200.18 Shikimic acid derivative, used in HPLC studies


*Estimated based on structural analogs.

  • Ethynyl vs. Methyl Groups : The ethynyl group in this compound enhances π-conjugation and reactivity compared to the methyl group in methyl 3-methyl-4-isopropoxybenzoate. This difference may lower solubility in polar solvents due to increased hydrophobicity .

Comparison with Non-Aromatic Esters

The provided evidence includes diterpene-derived esters (e.g., sandaracopimaric acid methyl ester ) and fatty acid esters (e.g., trans-13-octadecenoic acid methyl ester ). These differ markedly from aromatic benzoates:

  • Diterpene Esters : Compounds like sandaracopimaric acid methyl ester (C₂₁H₃₂O₂) exhibit fused cyclic structures, leading to higher molecular weights (>300 g/mol) and lower water solubility compared to aromatic esters .
  • Fatty Acid Esters: Long aliphatic chains (e.g., ethyl linolenate ) impart flexibility and lipophilicity, contrasting with the rigid aromatic core of this compound.

Functionalized Benzoate Derivatives

  • Methyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate (CAS 33947-97-6): This compound features an additional hydroxy and isopropylamino group, introducing hydrogen-bonding capacity and basicity absent in the target compound .

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